(s)-3-Amino-3-(3-bromophenyl)propan-1-ol
Description
(S)-3-Amino-3-(3-bromophenyl)propan-1-ol (CAS: 787615-13-8) is a chiral amino alcohol characterized by a brominated aromatic ring and a hydroxyl-amine functionalized propane backbone. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 230.10 g/mol. Key physicochemical properties include a density of 1.466 g/cm³, boiling point of 348.6°C at 760 mmHg, and a flash point of 164.6°C . The compound’s stereochemistry (S-configuration) and bromine substituent at the meta position of the phenyl ring make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral drug candidates and cross-coupling reactions .
Properties
CAS No. |
1212869-85-6 |
|---|---|
Molecular Formula |
C9H12BrNO |
Molecular Weight |
230.1 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m0/s1 |
InChI Key |
ITAZYIGUHYEVEU-VIFPVBQESA-N |
SMILES |
C1=CC(=CC(=C1)Br)C(CCO)N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CCO)N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, focusing on substituent variations, physicochemical properties, and applications.
Table 1: Comparative Analysis of (S)-3-Amino-3-(3-bromophenyl)propan-1-ol and Analogues
Key Observations
Substituent Position Effects: Meta vs. Para Bromine: The meta-bromo substituent in the target compound induces steric and electronic effects distinct from the para isomer (CAS 787615-14-9). Para-substituted analogs often exhibit enhanced resonance stabilization, which can influence reactivity in cross-coupling reactions .
Salt Forms :
- The hydrochloride derivative (CAS 1379957-89-7) shows increased polarity and solubility, making it preferable for pharmacokinetic optimization in drug development .
Simpler Analogs: 3-Aminopropan-1-ol (CAS 156-87-6) lacks the bromophenyl group, resulting in significantly lower molecular weight (75.11 vs. 230.10 g/mol) and higher water solubility. This highlights the trade-off between hydrophobicity and functional complexity .
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